8-Iodoisoquinoline CAS number and properties
8-Iodoisoquinoline CAS number and properties
Part 1: Executive Summary
8-Iodoisoquinoline (CAS: 1131605-27-0) is a critical heterocyclic building block in medicinal chemistry and ligand design.[1][2][3] Distinguished by the iodine atom at the C8 position—peri to the nitrogen heteroatom—it exhibits unique steric and electronic properties compared to its quinoline isomers. This compound serves as a pivotal intermediate for synthesizing 8-arylisoquinolines (used in asymmetric catalysis ligands) and benzylisoquinoline alkaloids (a class containing potent analgesics and antitumor agents).[1]
Its high reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) makes it an essential scaffold for diversifying the isoquinoline core, a frequent pharmacophore in drug discovery.
Part 2: Chemical Identity & Properties[4][5]
Physicochemical Data
| Property | Data |
| CAS Number | 1131605-27-0 |
| IUPAC Name | 8-Iodoisoquinoline |
| Molecular Formula | C₉H₆IN |
| Molecular Weight | 255.06 g/mol |
| Physical State | Solid (Powder to crystalline platelets) |
| Solubility | Soluble in DMSO, DCM, Methanol; sparingly soluble in water |
| pKa | ~5.1 (isoquinoline core); Iodine reduces basicity slightly via inductive effect |
| Storage Conditions | 2–8°C, Inert atmosphere (Ar/N₂), Protect from light (Photosensitive) |
Critical Note on CAS Confusion: Researchers must distinguish 8-Iodoisoquinoline from its isomer 8-Iodoquinoline (CAS: 1006-47-9). The structural difference (N position) drastically alters ligand geometry and biological activity.
Part 3: Synthesis Architectures
The synthesis of 8-Iodoisoquinoline is typically achieved via functional group interconversion from 8-aminoisoquinoline using the Sandmeyer reaction.[4] De novo ring construction methods (e.g., directed lithiation) exist but are less atom-economical for simple halo-derivatives.
Method A: Sandmeyer Reaction (Primary Route)
This protocol converts commercially available 8-aminoisoquinoline into the iodide. The reaction relies on the formation of a diazonium salt intermediate, followed by displacement with iodide.
Reagents:
-
Sodium Nitrite (NaNO₂, 1.2 equiv)
-
Potassium Iodide (KI, 2.0 equiv)
-
Sulfuric Acid (H₂SO₄, 20% aq) or HCl (6M)
-
Solvent: Water/Acetonitrile mixture
Protocol:
-
Diazotization: Dissolve 8-aminoisoquinoline in acid (H₂SO₄ or HCl) at 0°C. Dropwise add an aqueous solution of NaNO₂ while maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Checkpoint: The solution should turn clear/yellowish; avoid brown fumes (NOx), which indicate decomposition.
-
-
Iodination: Dissolve KI in water. Slowly add the cold diazonium solution to the KI solution with vigorous stirring. The reaction will evolve nitrogen gas (
). -
Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Neutralize with saturated NaHCO₃. Extract with Dichloromethane (DCM) (3x).
-
Purification: Wash organic layer with sodium thiosulfate (
) to remove excess iodine (indicated by fading of purple color). Dry over , concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Method B: Directed Ortho-Metalation (Alternative)
For derivatives where the 8-position needs to be installed on a pre-formed ring without an amine handle.[1]
-
Substrate: Isoquinoline (requires blocking/directing group strategy) or 2-halo-benzaldehydes.[1]
-
Mechanism: Lithiation of protected benzaldehyde imines followed by cyclization.
Part 4: Reactivity & Functionalization
8-Iodoisoquinoline is a "privileged electrophile" in transition-metal catalysis. The C-I bond is weaker and more reactive than C-Br or C-Cl, allowing for oxidative addition under milder conditions.
Suzuki-Miyaura Cross-Coupling
Used to install aryl or heteroaryl groups at C8.[1]
-
Catalyst:
or (3-5 mol%) -
Base:
or (2-3 equiv)[1] -
Solvent: Dioxane/Water or Toluene/Ethanol/Water
-
Conditions: 80-100°C, 4-12 hours.[1]
-
Outcome: Yields 8-Arylisoquinolines (Precursors for N,N-ligands).[1]
Sonogashira Coupling
Used to install alkyne handles.
-
Catalyst:
(5 mol%), CuI (2 mol%) -
Base:
or Diisopropylamine -
Outcome: 8-Alkynylisoquinolines.
Heck Reaction
Used to couple with alkenes.
-
Catalyst:
, Phosphine ligand -
Outcome: 8-Alkenylisoquinolines.
Part 5: Visualization of Chemical Pathways
The following diagram illustrates the synthesis of 8-Iodoisoquinoline and its divergent transformation into high-value targets.
Figure 1: Synthetic workflow from amine precursor to 8-Iodoisoquinoline and subsequent palladium-catalyzed diversification.
Part 6: Applications
Ligand Design (Asymmetric Catalysis)
8-Iodoisoquinoline is the precursor to 8-substituted isoquinoline ligands .[1]
-
Mechanism: The nitrogen lone pair and the substituent at C8 create a specific steric environment.
-
Use Case: Chiral bis-8-aryl-isoquinoline iron complexes are used in asymmetric oxidation reactions (e.g., epoxidation of alkenes). The steric bulk at position 8 forces the metal center into a specific geometry, enhancing enantioselectivity.
Medicinal Chemistry[5][8][9]
-
Alkaloid Synthesis: Serves as a core for benzylisoquinoline alkaloids (e.g., papaverine analogs). The 8-position is often a site for oxidative functionalization or ring fusion in complex natural products.[1]
-
Bioactivity: Isoquinoline derivatives exhibit antiviral, anti-inflammatory, and analgesic properties. The 8-iodo moiety allows for the rapid generation of libraries to probe Structure-Activity Relationships (SAR) at the "back" of the isoquinoline ring.
Part 7: Safety & Handling (MSDS Highlights)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Light Sensitivity: Store in amber vials. Iodine-carbon bonds can undergo homolytic cleavage under strong UV light, leading to degradation.
-
-
Disposal: Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. (n.d.). 8-Iodoisoquinoline Product Page. Retrieved from
-
ChemicalBook. (2025).[6][7] 8-Iodoisoquinoline Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization. PubMed. Retrieved from
-
American Chemical Society (ACS). (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species. USD RED. Retrieved from
-
MDPI. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids. Biomolecules. Retrieved from
Sources
- 1. 16560-43-3|4-Iodoquinoline|BLD Pharm [bldpharm.com]
- 2. 630067-12-8|5-Iodo-1,10-phenanthroline|BLD Pharm [bldpharm.com]
- 3. 1006-50-4|5-Iodoquinoline|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinolin-8-amine | C9H8N2 | CID 13927912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
